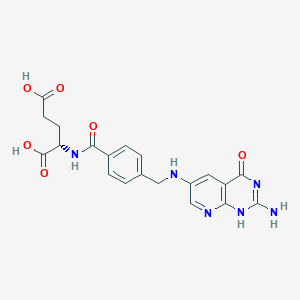

5-Deazaisofolic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

130327-67-2 |

|---|---|

Fórmula molecular |

C20H20N6O6 |

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1 |

Clave InChI |

AYDSBKMPDDZABS-AWEZNQCLSA-N |

SMILES isomérico |

C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-Deazaisofolic acid; |

Origen del producto |

United States |

Foundational & Exploratory

5-Deazaisofolic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazaisofolic acid is a synthetic analogue of folic acid that has been investigated for its potential as an antitumor agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with key enzymes in the folate pathway, its cellular transport, and its effects on cell proliferation. While initial studies have shown that this compound itself is a relatively weak inhibitor of tumor cell growth, understanding its biochemical properties is crucial for the rational design of more potent antifolate drugs. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Introduction: The Role of Folate Metabolism in Cancer Therapy

Folic acid and its derivatives, collectively known as folates, are essential B vitamins that play a critical role in the synthesis of nucleotides and amino acids. Specifically, tetrahydrofolate (THF), the active form of folic acid, acts as a one-carbon donor in a series of enzymatic reactions required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support DNA replication and cell division.[1] This dependency makes the folate pathway an attractive target for cancer chemotherapy.

Antifolates are a class of drugs that interfere with folate metabolism, thereby inhibiting the proliferation of cancer cells.[1][3] They can exert their effects by inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), or by interfering with folate transport into cells. This compound was synthesized as part of the ongoing effort to develop novel antifolates with improved efficacy and reduced toxicity.

Core Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action of antifolates, including the conceptual basis for this compound's design, revolves around the inhibition of enzymes crucial for DNA synthesis.

Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

The two primary enzymatic targets for many antifolates are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

-

Dihydrofolate Reductase (DHFR): This enzyme is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the thymidylate synthase reaction. Inhibition of DHFR leads to a depletion of the intracellular pool of THF, which in turn halts the synthesis of purines and thymidylate.

-

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine triphosphate (dTTP), which is essential for DNA synthesis.

While this compound was evaluated for its inhibitory activity against these enzymes, studies on related compounds suggest that its potency as a direct inhibitor in its monoglutamate form is likely to be low.

The Critical Role of Polyglutamylation

A key factor in the efficacy of many antifolates is their intracellular conversion to polyglutamated derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the antifolate molecule. This modification has two significant consequences:

-

Enhanced Intracellular Retention: The polyglutamated forms are more negatively charged and larger, which traps them within the cell.

-

Increased Inhibitory Potency: For many antifolates, the polyglutamated forms are significantly more potent inhibitors of their target enzymes, particularly thymidylate synthase, than the corresponding monoglutamate forms.

It is hypothesized that for compounds like this compound to be effective, they would need to be efficiently converted to and retained as polyglutamates within cancer cells.

Quantitative Data

| Compound/Analogue | Target/Assay | Result | Citation |

| This compound and its oxidized analogues | MCF-7 cell proliferation | Poor inhibitors of tumor cell growth | |

| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 cell proliferation | IC50 of ~1 µM | |

| Poly-gamma-glutamated quinazoline antifols | Thymidylate Synthase | Dramatically increased inhibition compared to monoglutamate forms |

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to evaluate the mechanism of action of antifolates like this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DHFR. The enzymatic reaction involves the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) dissolved in an appropriate solvent

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.

-

Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Thymidylate Synthase (TS) Inhibition Assay

This assay determines the inhibitory effect of a compound on TS activity. The enzyme catalyzes the methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate as a cofactor. The activity can be measured by monitoring the release of tritium from [5-³H]dUMP or by a spectrophotometric assay that couples the oxidation of THF to DHF with the reduction of DHF back to THF by DHFR, which in turn oxidizes NADPH.

Materials:

-

Purified TS enzyme

-

[5-³H]dUMP or dUMP

-

5,10-methylenetetrahydrofolate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing dithiothreitol)

-

Test compound (this compound)

-

Scintillation fluid and counter (for radioactive assay) or spectrophotometer (for coupled assay)

Procedure (Radioactive Assay):

-

Prepare a reaction mixture containing assay buffer, 5,10-methylenetetrahydrofolate, and the TS enzyme.

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Remove unreacted [5-³H]dUMP (e.g., by charcoal precipitation).

-

Measure the radioactivity of the released ³H₂O using a scintillation counter.

-

Calculate the enzyme activity and determine the IC50 value of the inhibitor.

Cell Proliferation Assay (MCF-7 Cells)

This assay assesses the cytotoxic or cytostatic effect of a compound on a cancer cell line. The MCF-7 human breast adenocarcinoma cell line is commonly used for screening anticancer agents.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Folate metabolism pathway and the inhibitory targets of antifolates like this compound.

Experimental Workflow: Enzyme Inhibition Assay

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Cellular Uptake and Polyglutamylation

References

5-Deazaisofolic Acid: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-deazaisofolic acid, a notable antifolate agent. The document details the synthetic pathway, experimental protocols, and methods for characterization, tailored for professionals in drug discovery and development.

Introduction

This compound is a structural analog of folic acid that has garnered interest for its potential as an antitumor agent.[1][2] Like other antifolates, its mechanism of action is rooted in the inhibition of key enzymes involved in folate metabolism, which is crucial for DNA synthesis and cellular replication. This guide focuses on the chemical synthesis and analytical characterization of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves a reductive condensation reaction followed by a deprotection step.[1] The key starting materials are 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate.[1]

Synthetic Pathway

The synthesis can be visualized as a two-step process. The initial reductive condensation forms the core structure of the molecule, linking the pyridopyrimidine and the protected glutamate moiety. The subsequent step involves the removal of the tert-butyl protecting groups to yield the final this compound.

Caption: Synthetic pathway of this compound.

Experimental Protocols

While the seminal paper by Singh et al. outlines the synthesis, this section provides a representative, detailed experimental protocol based on the available information.[1]

Step 1: Reductive Condensation

-

Dissolution: Dissolve 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate in a suitable anhydrous solvent (e.g., dimethylformamide or methanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in portions at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically stirred at room temperature for 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

-

Acidolysis: Dissolve the purified protected intermediate in trifluoroacetic acid.

-

Reaction: Stir the solution at room temperature for 2-4 hours.

-

Removal of Acid: Remove the trifluoroacetic acid under reduced pressure.

-

Precipitation: Triturate the residue with diethyl ether to precipitate the crude this compound.

-

Purification and Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization or preparative HPLC to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Observation/Value |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic, aliphatic, and carboxylic acid protons. |

| Integration | Proportional to the number of protons in each environment. | |

| Coupling Constants (J) | Information on the connectivity of adjacent protons. | |

| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (C₂₀H₂₀N₆O₆, MW: 440.41 g/mol ). |

| Fragmentation Pattern | Characteristic fragments aiding in structural elucidation. | |

| HPLC | Retention Time (tR) | A single major peak indicating the purity of the compound under specific chromatographic conditions. |

| Purity (%) | Determined by the peak area percentage, typically >95%. | |

| Elemental Analysis | %C, %H, %N | Values corresponding to the calculated elemental composition of C₂₀H₂₀N₆O₆. |

Mechanism of Action and Signaling Pathway

This compound functions as an antifolate, primarily targeting enzymes within the folate metabolic pathway. This pathway is critical for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. The primary target of many antifolates is thymidylate synthase (TS).

Folate Metabolism and Thymidylate Synthase Inhibition

The diagram below illustrates the central role of the folate pathway in nucleotide synthesis and the point of inhibition by antifolates. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in this pathway. Antifolates can inhibit these enzymes, leading to a depletion of thymidylate and subsequent inhibition of DNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of Thymidylate Synthase in the Folate Pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic route and characterization methods serve as a valuable resource for researchers engaged in the development of novel antifolate-based cancer therapeutics. Further detailed investigation into the specific reaction conditions and comprehensive spectral analysis are necessary for the complete elucidation and quality control of this compound.

References

The Biological Activity of 5-Deazaisofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazaisofolic acid is a synthetic analog of folic acid, belonging to the class of compounds known as antifolates. These agents are designed to interfere with the metabolic processes that rely on folate cofactors, which are essential for the biosynthesis of nucleotides and certain amino acids. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing available data on its antitumor effects, mechanism of action, and the experimental methodologies used for its evaluation. While this compound itself has demonstrated limited potency as a tumor cell growth inhibitor in its oxidized form, its tetrahydro derivative shows measurable activity. This document consolidates the current understanding of this compound and its analogs, offering a valuable resource for researchers in oncology and drug development.

Introduction

Folate antagonists have been a cornerstone of cancer chemotherapy for decades. By mimicking the structure of folic acid, these compounds can inhibit key enzymes in the folate metabolic pathway, leading to the depletion of essential precursors for DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This compound and its derivatives were synthesized as part of an effort to develop novel antifolates with improved therapeutic indices. This guide details the biological properties of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental context of its evaluation.

Mechanism of Action

As a folate analog, the primary mechanism of action of this compound is anticipated to be the competitive inhibition of folate-dependent enzymes. The folate metabolic pathway is crucial for providing one-carbon units for the de novo synthesis of purines and the pyrimidine thymidylate. Key enzymes in this pathway that are common targets for antifolates include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).

While direct and potent inhibition of these enzymes by this compound has not been extensively documented, its structural similarity to other deaza analogs suggests potential interaction with these targets. It is also plausible that, like many other antifolates, this compound may require intracellular polyglutamation for its full activity and cellular retention. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), adds glutamate residues to the molecule, which can enhance its inhibitory potency against target enzymes and prevent its efflux from the cell.

Folate-Mediated One-Carbon Metabolism

The following diagram illustrates the central role of folate in the synthesis of nucleotides, highlighting the potential enzymatic targets for antifolates like this compound.

Figure 1: Folate-mediated one-carbon metabolism and potential sites of antifolate inhibition.

Quantitative Data on Biological Activity

| Compound | Cell Line | Assay Type | IC50 | Reference |

| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | Cell Growth Inhibition | ~1 µM | [1] |

| This compound and its oxidized N9-substituted analogues | MCF-7 | Cell Growth Inhibition | Poor inhibitors | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of this compound.

Cell Growth Inhibition (MTT Assay)

This protocol describes a common method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This spectrophotometric assay measures the activity of GARFT, a key enzyme in the de novo purine biosynthesis pathway.

Objective: To determine the inhibitory constant (Ki) of this compound against GARFT.

Materials:

-

Purified GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-Formyl-5,8-dideazafolate (a stable analog of the natural cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)

-

This compound

-

UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microplate well, combine the assay buffer, GAR, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of GARFT enzyme to the mixture.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of 10-formyl-5,8-dideazafolate to 5,8-dideazafolate.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate.

Objective: To determine the inhibitory effect of this compound on TS activity.

Materials:

-

Purified TS enzyme

-

[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)

-

5,10-Methylenetetrahydrofolate (CH2THF)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM formaldehyde)

-

This compound

-

Activated charcoal suspension

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, CH2THF, [5-³H]dUMP, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding the TS enzyme and incubate at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding an activated charcoal suspension to bind the unreacted [5-³H]dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant, which contains the released ³H2O, to a scintillation vial with scintillation cocktail.

-

Measurement: Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of TS inhibition at each concentration of this compound and determine the IC50 value.

Cellular Uptake and Metabolism

The efficacy of antifolates is highly dependent on their ability to enter the target cells and, in many cases, to be converted into their polyglutamated forms.

Cellular Uptake

Folate analogs typically enter cells via the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), and in some cases, through folate receptors (FRs) which are often overexpressed in cancer cells. The specific transport mechanism for this compound has not been fully elucidated but is expected to involve one or more of these pathways.

Polyglutamation

Polyglutamation is a key metabolic step for many antifolates. This process is catalyzed by folylpolyglutamate synthetase (FPGS) and leads to the intracellular accumulation of the drug and often enhances its inhibitory activity against target enzymes. The potential for this compound to undergo polyglutamation is an important area for further investigation.

Figure 3: General workflow of antifolate uptake, metabolism, and action within a cancer cell.

Conclusion

This compound is a folate analog with limited reported antitumor activity in its oxidized form. Its reduced tetrahydro derivative, however, exhibits micromolar potency against breast cancer cells. The primary mechanism of action is presumed to be the inhibition of key enzymes in the folate metabolic pathway, leading to a disruption of nucleotide synthesis. Further research is required to fully characterize the enzymatic inhibition profile, cellular transport, and metabolism of this compound to better understand its potential as a therapeutic agent or as a scaffold for the development of more potent antifolates. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

5-Deazaisofolic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaisofolic acid is a synthetic folate analogue that has been investigated for its potential as an antineoplastic agent. As a member of the antifolate class of drugs, it is designed to interfere with the metabolic processes that are dependent on folic acid, which are crucial for cell growth and proliferation, particularly in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, biological activity, and relevant experimental protocols.

Chemical Structure and Synthesis

This compound is a structural analogue of folic acid where the nitrogen at the 5-position of the pteridine ring is replaced by a carbon atom. This modification significantly alters the molecule's electronic properties and its interaction with folate-dependent enzymes.

Synthesis of this compound

A key method for the synthesis of this compound involves the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection with trifluoroacetic acid[1]. The reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, can be obtained through catalytic hydrogenation of this compound[1].

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step protocol is not fully available in the public domain, the synthesis generally follows these steps based on the work by Singh et al. (1991):

-

Condensation: 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine is reacted with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate in a suitable solvent under reducing conditions. Sodium cyanoborohydride is a common reducing agent for such reactions.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the crude product is worked up to remove unreacted starting materials and byproducts. Purification is typically achieved through column chromatography.

-

Deprotection: The tert-butyl protecting groups on the glutamate moiety are removed by treatment with trifluoroacetic acid (TFA).

-

Isolation: The final product, this compound, is isolated and purified, often by recrystallization or preparative HPLC.

Mechanism of Action

As a folate analogue, this compound is presumed to exert its biological effects by inhibiting one or more key enzymes in the folate metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.

The primary targets of antifolates include:

-

Dihydrofolate Reductase (DHFR): This enzyme reduces dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism.

-

Thymidylate Synthase (TS): This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): These enzymes are involved in the de novo purine biosynthesis pathway.

The replacement of the N5 atom with a carbon atom in this compound likely alters its binding affinity for these enzymes compared to folic acid and other antifolates.

Figure 1: Overview of the folate metabolism pathway and potential sites of inhibition by this compound.

Biological Activity and Quantitative Data

Publicly available quantitative data on the biological activity of this compound is limited. The primary study by Singh et al. (1991) reported that the oxidized form of this compound and its N9-substituted analogues were poor inhibitors of tumor cell growth[1].

More significant activity was observed with the reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid.

Table 1: In Vitro Growth Inhibition Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 (Human Breast Adenocarcinoma) | ~ 1 | [1] |

| This compound | MCF-7 (Human Breast Adenocarcinoma) | Poor inhibition | [1] |

Table 2: Enzyme Inhibition Data

Experimental Protocols

Cell Growth Inhibition Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic or cytostatic effects of a compound on a cancer cell line, such as MCF-7.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Figure 2: A simplified workflow for determining the IC50 of this compound using an MTT assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This is a generalized protocol to measure the inhibition of DHFR activity.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Solution: Prepare a solution of dihydrofolic acid (DHF) in the assay buffer.

-

Cofactor Solution: Prepare a solution of NADPH in the assay buffer.

-

Enzyme Solution: Prepare a solution of recombinant human DHFR in the assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, inhibitor solution, and DHFR enzyme solution.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the DHF and NADPH solutions.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to a control reaction without the inhibitor.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ or Ki value.

-

Figure 3: The principle of the spectrophotometric DHFR inhibition assay.

Conclusion

This compound represents an interesting scaffold within the broader class of antifolate compounds. While early studies suggest its oxidized form has limited direct anticancer activity, its reduced counterpart, 5-deaza-5,6,7,8-tetrahydroisofolic acid, demonstrates measurable growth inhibition against breast cancer cells. The lack of extensive, publicly available quantitative data on its specific enzyme inhibition profile highlights an area for further research. The synthesis and experimental protocols provided in this guide offer a foundation for researchers interested in exploring the potential of this compound and related analogues in the context of cancer drug discovery and development. Further investigation is warranted to fully characterize its mechanism of action and to explore potential structural modifications that could enhance its therapeutic efficacy.

References

5-Deazaisofolic Acid: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaisofolic acid is a synthetic analogue of folic acid that belongs to the class of compounds known as antifolates. These compounds are designed to interfere with the metabolic processes that rely on folic acid, particularly the synthesis of nucleotides, which are the building blocks of DNA and RNA. The rationale behind the development of this compound and similar analogues stems from the urgent need for novel and more effective anticancer agents.[1] By replacing the nitrogen atom at the 5th position of the pteridine ring system with a carbon atom, researchers aimed to create compounds with altered biochemical properties that could overcome the resistance mechanisms developed by cancer cells against existing antifolate drugs like methotrexate.[1][2] This modification was prompted by the promising antitumor activities observed in other deaza analogues of folic acid, such as 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF).[1]

Discovery and Synthesis

This compound was first synthesized and reported in 1991 by Singh et al.[1] The synthesis is a multi-step process involving the preparation of two key intermediates followed by a reductive condensation and a final deprotection step.

Key Intermediates:

-

2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine: This heterocyclic core is a crucial building block for the synthesis of 5-deazafolate analogues.

-

Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate: This compound provides the p-aminobenzoylglutamic acid (PABA-Glu) tail of the folic acid analogue, with the glutamate carboxyl groups protected as tert-butyl esters.

The synthesis culminates in the reductive condensation of these two intermediates, followed by the removal of the tert-butyl protecting groups using trifluoroacetic acid to yield this compound.

Biological Activity

Initial biological evaluations of this compound and its oxidized analogues revealed them to be poor inhibitors of tumor cell growth. The focus of research quickly shifted to its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, which demonstrated more significant, albeit still modest, activity.

Quantitative Data

The available quantitative data for the biological activity of this compound and its reduced analogue is limited. The following table summarizes the key findings from the initial 1991 study by Singh et al.

| Compound | Cell Line | IC50 (µM) | Notes |

| This compound | MCF-7 | >100 | Poor inhibitor of tumor cell growth. |

| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~1 | Nearly 100-fold less potent than DDATHF. |

Mechanism of Action (Proposed)

While the specific mechanism of action for this compound has not been extensively studied, it is proposed to function as a classical antifolate, similar to other deaza and dideaza analogues. This proposed mechanism involves several key steps:

-

Cellular Uptake: The molecule is transported into the cancer cell.

-

Intracellular Reduction: The pyridopyrimidine ring system is likely reduced by intracellular enzymes, such as dihydrofolate reductase (DHFR), to its active tetrahydro form.

-

Polyglutamylation: The reduced molecule is then a substrate for folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the molecule. This polyglutamation traps the drug inside the cell and increases its affinity for target enzymes.

-

Enzyme Inhibition: The polyglutamated form of 5-deaza-5,6,7,8-tetrahydroisofolic acid is hypothesized to be a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of thymidylate, resulting in the inhibition of DNA replication and cell death.

Studies on the closely related 5,8-dideazaisofolic acid have shown that its cytotoxicity is reversed by thymidine, strongly suggesting that thymidylate synthase is the primary intracellular target.

Experimental Protocols

The following are detailed experimental protocols based on the original synthesis described by Singh et al. and general chemical principles.

Synthesis of this compound

Step 1: Reductive Condensation of 2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate

-

To a stirred solution of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine (1 equivalent) and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dichloromethane (DCM), add a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) are commonly used for reductive aminations.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected this compound.

-

The crude product may be purified by column chromatography on silica gel.

Step 2: Deprotection of Boc-protected this compound

-

The Boc-protected this compound from the previous step is dissolved in a suitable solvent, typically dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) is added to the solution (a common ratio is 1:1 v/v DCM:TFA).

-

The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as the trifluoroacetate salt. The salt can be converted to the free acid by appropriate workup if necessary.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

References

- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Deazaisofolic Acid: A Technical Guide for Researchers

An In-depth Examination of the Chemical and Biological Properties of a Promising Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaisofolic acid is a synthetic analog of folic acid that has garnered interest within the scientific community for its potential as an antitumor agent.[1][2] Structurally distinct from its parent compound by the substitution of a carbon atom for nitrogen at the 5-position of the pteridine ring, this modification imparts unique chemical and biological characteristics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical Properties

A thorough understanding of the chemical properties of this compound is fundamental to its application in research and development. Key physicochemical parameters are summarized below.

| Property | Value | Source |

| Chemical Structure | C20H20N6O6 | [1] |

| Molecular Weight | 440.41 g/mol | [1] |

| CAS Number | 130327-67-2 | |

| Appearance | Not explicitly stated in search results, but folic acid analogs are typically crystalline solids. | |

| Solubility | Specific quantitative data for the solubility of this compound in common solvents such as water, DMSO, and ethanol are not readily available in the reviewed literature. As a general guideline for folic acid analogs, solubility can be limited in aqueous solutions and may be enhanced in DMSO. | |

| pKa | An experimentally determined pKa value for this compound is not available in the reviewed literature. For researchers requiring this information for formulation or mechanistic studies, in silico prediction using software such as ACD/Labs pKa DB or MarvinSketch is recommended. These programs utilize computational algorithms based on the compound's structure to estimate its acid dissociation constants. | [3] |

| Stability | Detailed stability studies of this compound under varying pH and temperature conditions have not been reported in the available literature. However, general knowledge of folate analog stability suggests that solutions should be protected from light and stored at low temperatures. The stability of related 5-deaza analogs of folic acid has been investigated, and these studies may provide some insight into the potential degradation pathways. |

Synthesis

The synthesis of this compound has been described in the scientific literature. A common synthetic route involves the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. The reaction is followed by a deprotection step using trifluoroacetic acid to yield this compound.

Synthesis of this compound.

Mechanism of Action and Signaling Pathway

The antitumor activity of this compound is attributed to its role as a folate antagonist. Upon cellular uptake, it is converted into its polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are potent inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS leads to a depletion of the dTMP pool, which is a necessary precursor for DNA synthesis. The disruption of DNA replication ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Mechanism of action of this compound.

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against thymidylate synthase.

Materials:

-

Recombinant human thymidylate synthase (TS)

-

This compound (and its polyglutamated forms, if available)

-

dUMP (deoxyuridine monophosphate)

-

5,10-methylenetetrahydrofolate (CH2H4folate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 10 mM 2-mercaptoethanol, and 50 mM MgCl2)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Add a fixed concentration of recombinant human TS to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of dUMP and CH2H4folate to each well.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2H4folate to dihydrofolate.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thymidylate Synthase Inhibition Assay Workflow.

Cell Viability (MTT) Assay in MCF-7 Cells

This protocol describes a method to evaluate the cytotoxic effects of this compound on the human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT Cytotoxicity Assay Workflow.

Conclusion

This compound represents a compelling scaffold for the development of novel antifolate chemotherapeutics. Its distinct mechanism of action, centered on the inhibition of thymidylate synthase following intracellular polyglutamation, provides a clear rationale for its antitumor effects. While further research is required to fully elucidate its physicochemical properties, such as solubility and stability, the information provided in this guide offers a solid foundation for researchers to design and execute meaningful experiments. The detailed protocols for key biological assays will facilitate the standardized evaluation of this compound and its analogs, ultimately contributing to a deeper understanding of its therapeutic potential.

References

In Vitro Efficacy and Mechanism of Action of 5-Deazaisofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazaisofolic acid is a synthetic antifolate agent that has been investigated for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound and its close structural analogs. The primary mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, leading to the disruption of DNA synthesis and repair. A key feature of its activity is the intracellular conversion to polyglutamated derivatives, which are significantly more potent inhibitors of TS. This guide summarizes the available quantitative data on its biological activity, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS). However, the parent compound is a relatively weak inhibitor of TS. Its potency is dramatically increased through a process of intracellular polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process, termed "lethal synthesis," involves the addition of multiple glutamate residues to the this compound molecule. These polyglutamated forms are retained within the cell and are potent inhibitors of TS. The inhibition of TS leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, ultimately resulting in "thymineless death" in rapidly dividing cancer cells. While this compound and its analogs also exhibit some inhibitory activity against dihydrofolate reductase (DHFR), they are significantly weaker inhibitors of DHFR compared to classical antifolates like methotrexate.[1]

Quantitative In Vitro Data

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for this compound and its close structural analogs.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~1 | [1] |

| Analogs of 5,8-dideazaisofolic acid | HL-60 | Not specified, but most sensitive |

Table 2: In Vitro Enzyme Inhibition Data

| Compound | Enzyme | Source | IC50 (µM) | Reference |

| Analogs of 5,8-dideazaisofolic acid | Thymidylate Synthase (TS) | Human | 1.5 - 20 | |

| Analogs of 5,8-dideazaisofolic acid | Dihydrofolate Reductase (DHFR) | Human | Not specified, but weaker than MTX |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively reported in the abstracts of scientific literature. The following are generalized protocols based on standard methodologies used for evaluating antifolate compounds.

Cell Culture and Cytotoxicity Assay

This protocol describes a method for determining the cytotoxic effects of this compound on a cancer cell line.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-8) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.

-

Treatment: The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle only.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the cytotoxic effects to manifest.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. This involves adding the respective reagent to each well and incubating for a further 2-4 hours.

-

Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Thymidylate Synthase (TS) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on purified thymidylate synthase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dithiothreitol (DTT), dUMP, NADPH, and 5,10-methylenetetrahydrofolate.

-

Inhibitor Addition: Varying concentrations of this compound (or its polyglutamated forms) are added to the reaction mixture.

-

Enzyme Addition and Pre-incubation: Purified human thymidylate synthase is added to the mixture, which is then pre-incubated for a short period.

-

Reaction Initiation: The reaction is initiated by the addition of dihydrofolate.

-

Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each concentration of the inhibitor. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme kinetic models.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR by this compound.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., phosphate buffer), NADPH, and dihydrofolate.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixture.

-

Enzyme Addition: Purified human dihydrofolate reductase is added to initiate the reaction.

-

Spectrophotometric Measurement: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm as NADPH is consumed.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each concentration of this compound is determined. The IC50 value can then be calculated.

Folylpolyglutamate Synthetase (FPGS) Assay

This assay is crucial for understanding the activation of this compound.

Methodology:

-

Cell Lysate Preparation: A cell lysate containing active FPGS is prepared from a relevant cell line.

-

Reaction Mixture: A reaction mixture is prepared containing the cell lysate, ATP, L-glutamate, and this compound.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Analysis of Polyglutamylation: The formation of polyglutamated derivatives of this compound is analyzed. This can be achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or by using radiolabeled L-glutamate and measuring its incorporation.

-

Data Analysis: The efficiency of this compound as a substrate for FPGS can be determined by measuring the rate of formation of its polyglutamated forms.

Conclusion

In vitro studies have established that this compound and its analogs are antifolate compounds whose primary mechanism of action is the inhibition of thymidylate synthase. A critical determinant of their cytotoxic potency is their intracellular conversion to polyglutamated derivatives by folylpolyglutamate synthetase. While they exhibit some activity against dihydrofolate reductase, this is significantly less pronounced than their effect on TS. The available data, primarily from studies on close analogs, suggest that these compounds have potential as anticancer agents. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret further investigations into this class of compounds.

References

Methodological & Application

5-Deazaisofolic Acid: A Detailed Examination of Experimental Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaisofolic acid is a synthetic analog of folic acid that has garnered interest in the field of cancer research for its potential as an antineoplastic agent. Like other antifolates, its mechanism of action is centered on the disruption of folate metabolism, which is critical for the synthesis of nucleotides and therefore essential for DNA replication and cell proliferation. This document provides a comprehensive overview of the experimental protocols used to evaluate the efficacy and mechanism of this compound and its analogs, presenting key data in a structured format and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting Nucleotide Synthesis

This compound exerts its cytotoxic effects by inhibiting key enzymes in the folate pathway. Its primary mode of action involves its intracellular conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is a critical activation step, as the polyglutamated forms are more potent inhibitors of downstream enzymes and are retained more effectively within the cell.[1][2]

The primary target of the polyglutamated this compound is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2][3] By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), which in turn inhibits DNA replication and induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

Some analogs of this compound, such as 5,10-dideazatetrahydrofolic acid (DDATHF), also exhibit potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo purine biosynthesis pathway. This dual inhibition of both pyrimidine and purine synthesis pathways enhances the overall antitumor activity.

Key Signaling and Metabolic Pathways

The following diagram illustrates the central role of folate metabolism in nucleotide biosynthesis and the points of inhibition by this compound and its analogs.

Caption: Inhibition of pyrimidine and purine synthesis by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analogs. It is important to note that much of the detailed quantitative analysis has been performed on more potent derivatives rather than the parent compound itself.

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~1 | |

| 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | HL-60 | Potent (exact value not specified) | |

| 2-desamino-2-methyl-5,8-dideazaisofolic acid | L1210 | Potent (2-fold less than control) | |

| 2-desamino-2-methyl-5,8-dideazaisofolic acid | MCF-7 | Potent (5-fold less than control) |

Table 2: Enzyme Inhibition Data for this compound Analogs

| Compound | Enzyme | IC50 (µM) | Reference |

| 5,8-dideazaisofolic acid analogs | Thymidylate Synthase (human) | 1.5 - 20 | |

| 2-desamino-2-methyl-5,8-dideazaisofolic acid | Thymidylate Synthase (L1210) | 189-fold less inhibitory than control |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Workflow Diagram:

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom microplate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and create a series of dilutions in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTT but no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a folate cofactor.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 50 mM 2-mercaptoethanol.

-

Substrates: Prepare stock solutions of dUMP and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂-THF).

-

Enzyme: Purified recombinant human thymidylate synthase.

-

Inhibitor: this compound (or its polyglutamated form).

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, dUMP, and CH₂-THF.

-

Add varying concentrations of the this compound inhibitor to different cuvettes. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the TS enzyme.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.

-

Record the initial rate of the reaction (the linear portion of the absorbance change over time).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Folylpolyglutamate Synthetase (FPGS) Activity Assay (Radiolabeled)

This assay measures the ability of a compound to be a substrate for FPGS by quantifying the incorporation of radiolabeled glutamate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM ATP, 20 mM MgCl₂, 10 mM KCl, 100 mM 2-mercaptoethanol.

-

Substrates: this compound and [³H]-L-glutamic acid.

-

Enzyme: Purified recombinant human FPGS.

-

-

Assay Procedure:

-

In a reaction tube, combine the assay buffer, this compound, and [³H]-L-glutamic acid.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the FPGS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding ice-cold ethanol or by boiling.

-

-

Separation and Quantification:

-

Separate the polyglutamated product from the unreacted [³H]-L-glutamic acid. This can be achieved using various methods, such as anion-exchange chromatography or differential adsorption to activated charcoal.

-

Quantify the amount of radioactivity in the product fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of product formation (pmol of glutamate incorporated per mg of enzyme per hour).

-

Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations.

-

Conclusion and Future Directions

This compound and its analogs represent a promising class of antifolate compounds with potential applications in cancer therapy. The experimental protocols outlined in this document provide a framework for the preclinical evaluation of these compounds. The primary mechanism of action through the inhibition of thymidylate synthase, following intracellular activation by FPGS, is well-established for its analogs.

Future research should focus on obtaining more specific quantitative data for this compound itself to better understand its therapeutic potential. Furthermore, metabolomic studies could provide a broader understanding of the metabolic perturbations induced by this compound beyond the immediate effects on nucleotide synthesis. Investigating the effects on other signaling pathways that may be indirectly affected by the disruption of one-carbon metabolism could also reveal novel therapeutic opportunities and potential mechanisms of resistance. The development of more potent and selective analogs, coupled with a deeper understanding of their cellular pharmacology, will be crucial for the clinical translation of this class of compounds.

References

Application Notes and Protocols for 5-Deazaisofolic Acid in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Deazaisofolic acid is a synthetic analogue of folic acid with potential as an anticancer agent. It acts as a prodrug, requiring intracellular activation to exert its cytotoxic effects. This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its activity, and relevant data for experimental design.

Mechanism of Action

This compound enters the cell and is subsequently converted into polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are highly potent inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Inhibition of TS leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The cytotoxicity of this compound can be reversed by the addition of thymidine, which bypasses the enzymatic block.

Signaling Pathway

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of a this compound Analogue

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 (Breast Cancer) | ~1 | [1] |

Note: The IC50 value presented is for a structurally related analogue. The IC50 for this compound should be determined experimentally for the cell line of interest. The oxidized isofolate analogues of this compound have been reported to be poor inhibitors of tumor cell growth[1].

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Based on protocols for similar antifolate compounds, it is recommended to prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.

-

Dissolve the powder in the required volume of DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-8)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment.

-

Allow cells to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50 value) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Wash the cells once with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Experimental Workflow

Caption: Workflow for evaluating this compound in vitro.

References

5-Deazaisofolic Acid: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaisofolic acid (DAI) is a synthetic analog of folic acid that has garnered interest in cancer research due to its potential as an antimetabolite. Structurally similar to folic acid, DAI is designed to interfere with folate-dependent metabolic pathways that are crucial for cell proliferation, particularly in rapidly dividing cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in cancer research, based on available preclinical data.

Mechanism of Action